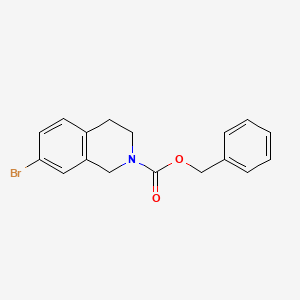

![molecular formula C6H5ClN4 B582029 2-Amino-6-chloroimidazo[1,2-b]pyridazine CAS No. 887625-09-4](/img/structure/B582029.png)

2-Amino-6-chloroimidazo[1,2-b]pyridazine

Overview

Description

“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is a chemical compound with the molecular formula C6H5ClN4 . It is often used as a research chemical . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of pyridazine heterocycles, such as “2-Amino-6-chloroimidazo[1,2-b]pyridazine”, often involves a Diaza–Wittig reaction as a key step . An efficient synthesis strategy has been developed to access versatile pyridazine derivatives, allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular weight of “2-Amino-6-chloroimidazo[1,2-b]pyridazine” is 153.57 g/mol . The InChI code for this compound is 1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 .Chemical Reactions Analysis

Direct intermolecular C–H arylation of 6-chloroimidazo[1,2-b]pyridazine in its 3-position has been achieved . The reaction conditions were investigated in the presence of chloro groups, and various 3-(hetero)arylimidazo[1,2-b]pyridazines were synthesized in good to excellent yields .Physical And Chemical Properties Analysis

“2-Amino-6-chloroimidazo[1,2-b]pyridazine” is a solid compound . It has a molecular weight of 153.57 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

- Molecular Recognition and Drug Discovery

- Summary of Application : The pyridazine ring, which is a part of the “2-Amino-6-chloroimidazo[1,2-b]pyridazine” molecule, has unique physicochemical properties. These properties contribute to unique applications in molecular recognition . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

- Methods of Application : The pyridazine ring is used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles, either as a scaffolding element or a pharmacophoric moiety .

- Results or Outcomes : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

- Antituberculosis Agents

- Summary of Application : Imidazopyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The development of anti-TB compounds of the imidazo [1,2- a ]pyridine class is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results or Outcomes : The compounds have shown significant activity against MDR-TB and XDR-TB .

Safety And Hazards

Future Directions

Imidazo[1,2-a]pyridine analogues, which include “2-Amino-6-chloroimidazo[1,2-b]pyridazine”, have been recognized for their wide range of applications in medicinal chemistry . They are being explored for their potential in treating diseases such as tuberculosis . Future research may focus on further understanding their mechanisms of action and optimizing their synthesis for medicinal applications .

properties

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHNVCGISXDBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677833 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloroimidazo[1,2-b]pyridazine | |

CAS RN |

887625-09-4 | |

| Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.